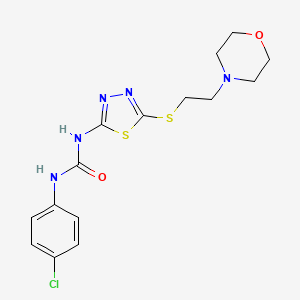
4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two piperidinyl groups and a morpholine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, with the piperidinyl and morpholine groups attached. The exact structure would depend on the specific locations of these groups on the triazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazine ring and the piperidinyl and morpholine groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazine ring could potentially influence its electronic properties, while the piperidinyl and morpholine groups could influence its solubility and reactivity .Wirkmechanismus
Target of Action
Similar compounds have been found to interact with ni(ii) complexes .
Mode of Action
The compound interacts with its targets through coordination. In the case of Ni(II) complexes, the neutral tridentate ligand is found coordinated to the Ni(II) via three N-atoms from the hydrazone, pyridine, and s-triazine rings .
Biochemical Pathways
Similar compounds have been found to exhibit selective adsorption properties, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride. For instance, the solvent used for synthesis can determine the structure and properties of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride. One area of interest is the development of new compounds based on this molecule, which could have improved properties and applications. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, further research is needed to fully understand the potential toxicity of this compound and its effects on human health.
Synthesemethoden
The synthesis of 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride is a complex process that involves several steps. The most common method of synthesis involves the reaction of morpholine and cyanuric chloride in the presence of piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis and has been used in the preparation of various compounds, including heterocyclic compounds and peptides.
Eigenschaften
IUPAC Name |
4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O.ClH/c1-3-7-21(8-4-1)15-18-16(22-9-5-2-6-10-22)20-17(19-15)23-11-13-24-14-12-23;/h1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKHWPOAARJFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)
![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)


